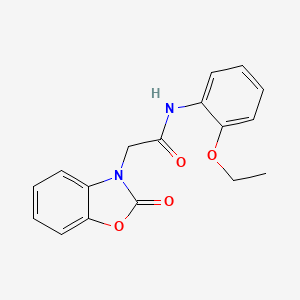![molecular formula C13H9ClN4S B5701089 5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5701089.png)
5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical models for the treatment of B-cell malignancies.
Mechanism of Action
5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine inhibits the B-cell receptor signaling pathway by targeting the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). BTK is a key mediator of B-cell receptor signaling, and its inhibition leads to decreased survival and proliferation of B-cells. ITK is involved in T-cell receptor signaling, and its inhibition may enhance the anti-tumor immune response.
Biochemical and Physiological Effects:
5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine has been shown to induce apoptosis and inhibit proliferation of B-cells in vitro and in vivo. 5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine also inhibits the production of cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. In preclinical models, 5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine has demonstrated a favorable pharmacokinetic profile and has shown to be well-tolerated.
Advantages and Limitations for Lab Experiments
5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine has several advantages for lab experiments, including its potency and selectivity for BTK and ITK, its favorable pharmacokinetic profile, and its ability to synergize with other targeted therapies. However, 5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine has limitations in terms of its specificity for BTK and ITK, as it may also inhibit other kinases that are involved in cell signaling pathways.
Future Directions
There are several future directions for the development of 5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine, including its evaluation in clinical trials for the treatment of B-cell malignancies. 5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine may also be evaluated in combination with other targeted therapies, such as venetoclax and ibrutinib, to enhance its efficacy. Further research is needed to better understand the mechanism of action of 5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine and to identify potential biomarkers for patient selection. Additionally, the development of more specific inhibitors of BTK and ITK may improve the therapeutic index of this class of drugs.
Synthesis Methods
The synthesis of 5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine involves the reaction of 3-pyridinylthiourea and 5-chloro-2-pyridinamine with 2-bromo-4-fluorothiazole in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction to yield 5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine as a white solid with a purity of greater than 99%.
Scientific Research Applications
5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine has been shown to be a potent inhibitor of the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. In preclinical models, 5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine has demonstrated efficacy against a variety of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. 5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine has also shown synergy with other targeted therapies, such as venetoclax and ibrutinib.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4S/c14-10-3-4-12(16-7-10)18-13-17-11(8-19-13)9-2-1-5-15-6-9/h1-8H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDIUOJPWRGPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5701029.png)


![4-(3-{[{2-[1-(3-bromo-4-methoxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5701050.png)

![1-[3-(4-bromophenyl)acryloyl]pyrrolidine](/img/structure/B5701056.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5701061.png)


![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5701073.png)


